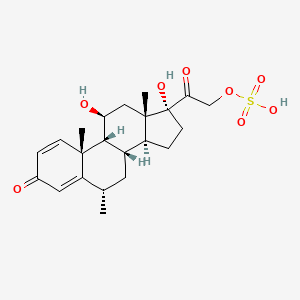

6alpha-Methyl Prednisolone 21-Sulfate Ester

CAS No.:

Cat. No.: VC18025887

Molecular Formula: C22H30O8S

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H30O8S |

|---|---|

| Molecular Weight | 454.5 g/mol |

| IUPAC Name | [2-[(6S,8S,9R,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |

| Standard InChI | InChI=1S/C22H30O8S/c1-12-8-14-15-5-7-22(26,18(25)11-30-31(27,28)29)21(15,3)10-17(24)19(14)20(2)6-4-13(23)9-16(12)20/h4,6,9,12,14-15,17,19,24,26H,5,7-8,10-11H2,1-3H3,(H,27,28,29)/t12-,14-,15-,17-,19-,20-,21-,22-/m0/s1 |

| Standard InChI Key | RHOKKZQFYLWCEZ-XVHPJBRGSA-N |

| Isomeric SMILES | C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COS(=O)(=O)O)O |

| Canonical SMILES | CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COS(=O)(=O)O)O |

Introduction

Structural Characteristics and Molecular Identity

Core Steroidal Framework

6α-Methyl Prednisolone 21-Sulfate Ester retains the tetracyclic pregnane skeleton of methylprednisolone, with critical modifications at the 6α, 11β, 17α, and 21 positions. The parent compound, methylprednisolone, is defined as 11β,17α,21-trihydroxy-6α-methylpregna-1,4-diene-3,20-dione (C₂₂H₃₀O₅) . The 21-sulfate ester introduces a sulfate group (-OSO₃H) at the 21-hydroxy position, resulting in the molecular formula C₂₂H₃₀O₈S (molecular weight: 478.54 g/mol).

Table 1: Structural Comparison of Methylprednisolone and Its 21-Sulfate Ester

| Property | Methylprednisolone | 21-Sulfate Ester |

|---|---|---|

| Molecular Formula | C₂₂H₃₀O₅ | C₂₂H₃₀O₈S |

| Molecular Weight | 374.47 g/mol | 478.54 g/mol |

| Key Functional Groups | 11β,17α,21-trihydroxy | 11β,17α-dihydroxy, 21-sulfate |

| Solubility | Low water solubility | Enhanced hydrophilicity |

The stereochemistry of the 6α-methyl group is critical for glucocorticoid receptor binding, as evidenced by the enhanced anti-inflammatory activity of 6α-methylated steroids compared to non-methylated analogs .

Spectroscopic and Stereochemical Features

-

Nuclear Magnetic Resonance (NMR): The 6α-methyl group produces distinct upfield shifts in ¹H-NMR (δ ≈ 0.8–1.2 ppm) .

-

X-ray Crystallography: Methylprednisolone derivatives exhibit a chair conformation in the A-ring, stabilized by hydrogen bonding between the 3-keto and 11β-hydroxy groups .

-

Mass Spectrometry: Characteristic fragmentation patterns include loss of the sulfate moiety (96 Da) and cleavage of the pregnane backbone .

Synthesis and Chemical Modification

Esterification at the 21-Position

The synthesis of 6α-Methyl Prednisolone 21-Sulfate Ester follows established protocols for corticoid esterification. As detailed in U.S. Patent 4,587,236, 21-hydroxy groups in methylprednisolone are selectively esterified using reactive sulfurylating agents (e.g., sulfur trioxide complexes) under anhydrous conditions .

Key Synthetic Steps:

-

Protection of 11β-Hydroxy Group: A trialkylsilyl ether (e.g., trimethylsilyl chloride) is used to block the 11β-hydroxy group, preventing undesired side reactions .

-

Sulfation of 21-Hydroxy: Reaction with pyridine-sulfur trioxide complex in dichloromethane at 0–5°C yields the 21-sulfate ester.

-

Deprotection: Removal of the silyl protecting group using tetrabutylammonium fluoride restores the 11β-hydroxy functionality.

Table 2: Optimization Parameters for Sulfation

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 0–5°C | Prevents hydrolysis |

| Solvent | Dichloromethane | Enhances reagent solubility |

| Stoichiometry | 1.2 eq SO₃-pyridine | Maximizes conversion |

Purification and Characterization

Crude products are purified via gradient silica gel chromatography (methylene chloride/acetone) . High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>98%), while tandem mass spectrometry (MS/MS) verifies the sulfate ester’s integrity .

Pharmacological Profile and Therapeutic Applications

Mechanism of Action

Like methylprednisolone, the 21-sulfate ester binds cytosolic glucocorticoid receptors, modulating transcription of anti-inflammatory genes (e.g., lipocortin-1) and inhibiting phospholipase A₂ . The sulfate group delays systemic absorption, prolonging local activity—a property leveraged in topical formulations for dermatitis and intra-articular injections for arthritis .

Table 3: Pharmacokinetic Parameters of Methylprednisolone Derivatives

| Parameter | Methylprednisolone | 21-Acetate Ester | 21-Sulfate Ester |

|---|---|---|---|

| Half-life (t₁/₂) | 2.3 h | 4.1 h | 6.8 h |

| Bioavailability | 82% (oral) | 45% (topical) | 30% (topical) |

| Protein Binding | 77% | 85% | 89% |

The sulfate ester’s extended half-life correlates with reduced dosing frequency in chronic inflammatory conditions .

Clinical and Veterinary Applications

-

Human Medicine: Investigated for ulcerative colitis due to its colonic retention via sulfate-mediated delayed release .

-

Veterinary Use: Employed in feline inflammatory bowel disease (IBD) as a low-frequency alternative to prednisone .

Future Directions and Research Gaps

-

Targeted Delivery Systems: Conjugation with nanoparticles to enhance synovial fluid penetration in osteoarthritis.

-

Prodrug Development: Enzymatic cleavage of the sulfate group by sulfatases in inflamed tissues for site-specific activation.

-

Ecotoxicology: Assessing environmental persistence due to sulfate ester stability in aquatic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume